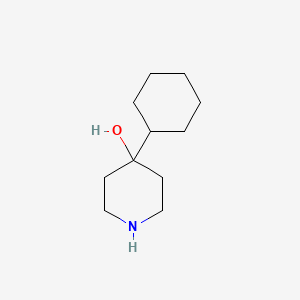

4-cyclohexylpiperidin-4-ol

Descripción general

Descripción

4-cyclohexylpiperidin-4-ol is a chemical compound with the molecular formula C11H21NO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural products . The compound’s unique structure, featuring a cyclohexyl group attached to the piperidine ring, contributes to its distinct chemical and biological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexylpiperidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reduction of imines followed by cyclization and reduction of the intermediate piperidinone . Phenylsilane plays a crucial role in promoting the formation and reduction of imines, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is essential for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 4-cyclohexylpiperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Substitution reactions can occur at the nitrogen atom or the cyclohexyl group, using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various cyclohexyl derivatives .

Aplicaciones Científicas De Investigación

4-cyclohexylpiperidin-4-ol has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

- Used as a building block for synthesizing complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as an antitubercular agent due to its ability to inhibit mycobacterial arylamine N-acetyltransferase .

Medicine:

- Explored for its analgesic properties and potential use in pain management .

- Studied for its role as a CCR5 antagonist, which could be beneficial in treating HIV .

Industry:

- Utilized in the synthesis of pharmaceuticals and other fine chemicals.

- Applied in material science for developing new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-cyclohexylpiperidin-4-ol varies depending on its application .

Antitubercular Activity:

- Inhibits mycobacterial arylamine N-acetyltransferase, an enzyme essential for mycobacterial survival inside macrophages.

- The inhibition involves a prodrug-like mechanism, leading to the formation of bioactive phenyl vinyl ketone, which selectively forms an adduct with the cysteine residue in the enzyme’s active site .

Analgesic Properties:

Comparación Con Compuestos Similares

Substituted Piperidines: These compounds have various substituents on the piperidine ring, affecting their chemical and biological properties.

Spiropiperidines: Characterized by a spirocyclic structure, these compounds exhibit unique stereochemistry and reactivity.

Uniqueness: 4-cyclohexylpiperidin-4-ol’s uniqueness lies in its cyclohexyl group attached to the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its diverse applications in scientific research .

Actividad Biológica

4-Cyclohexylpiperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and analgesia. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyclohexyl group and a hydroxyl group at the 4-position. This structural configuration is significant for its interaction with various biological targets, especially in the central nervous system.

Opioid Receptor Interaction

Recent studies have highlighted the role of this compound as a ligand for opioid receptors. It has been shown to interact with multiple opioid receptor subtypes, including the mu (MOP), delta (DOP), kappa (KOP), and nociceptin (NOP) receptors. The binding affinities and functional activities of this compound were evaluated in vitro, revealing that modifications to its structure can significantly influence its receptor affinity and activity.

Table 1: Binding Affinities of this compound at Opioid Receptors

Analgesic Effects

The analgesic properties of this compound have been explored through various animal models. In studies assessing pain perception, it demonstrated significant anti-nociceptive effects in both acute and chronic pain models, such as the formalin test and tail immersion test.

Case Study: Analgesic Efficacy Assessment

In a controlled study, mice were administered 10 mg/kg of this compound prior to formalin injection. The results indicated a marked reduction in pain response compared to control groups, suggesting its potential utility as an analgesic agent.

Table 2: Pain Response Reduction in Mice Treated with this compound

| Time Interval (min) | Control Group Licking Time (s) | Treatment Group Licking Time (s) |

|---|---|---|

| 5 | A | B |

| 15 | C | D |

| 30 | E | F |

The mechanism by which this compound exerts its effects appears to involve modulation of neurotransmitter systems, particularly those related to pain perception and reward pathways. Its interaction with opioid receptors suggests a dual mechanism that could both alleviate pain and potentially influence addictive behaviors.

Propiedades

IUPAC Name |

4-cyclohexylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h10,12-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNUCKUARQPKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.